3,3-Difluoro-1-pyrrolidinepropanol
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Overview
Description
3,3-Difluoro-1-pyrrolidinepropanol is a fluorinated organic compound that features a pyrrolidine ring substituted with two fluorine atoms at the 3-position and a hydroxyl group at the 1-position. Fluorinated compounds are of significant interest in medicinal chemistry due to the unique properties imparted by the fluorine atoms, such as increased metabolic stability and altered biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-1-pyrrolidinepropanol can be achieved through various methods. One efficient route involves the copper(I)-catalyzed enantioselective 1,3-dipolar cycloaddition of azomethine ylides with less active 1,1-difluoro- and 1,1,2-trifluorostyrenes . This method yields enantioenriched 3,3-difluoropyrrolidinyl derivatives with high stereoselectivity and yield.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar catalytic processes. The use of copper(I) catalysts and fluorinated styrenes in controlled environments ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-1-pyrrolidinepropanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce various functional groups in place of the fluorine atoms.
Scientific Research Applications
3,3-Difluoro-1-pyrrolidinepropanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique properties imparted by the fluorine atoms.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-1-pyrrolidinepropanol involves its interaction with specific molecular targets and pathways. The fluorine atoms play a crucial role in altering the compound’s biological activity by affecting its interaction with enzymes and receptors. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3,3-Difluoropyrrolidine: A similar compound with two fluorine atoms at the 3-position but lacking the hydroxyl group.
3,3,4-Trifluoropyrrolidine: Contains an additional fluorine atom at the 4-position.
1,1-Difluoro-2-propanol: A structurally similar compound with fluorine atoms on a different carbon chain.
Uniqueness
3,3-Difluoro-1-pyrrolidinepropanol is unique due to the presence of both the fluorine atoms and the hydroxyl group, which impart distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H13F2NO |
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Molecular Weight |
165.18 g/mol |
IUPAC Name |
3-(3,3-difluoropyrrolidin-1-yl)propan-1-ol |
InChI |
InChI=1S/C7H13F2NO/c8-7(9)2-4-10(6-7)3-1-5-11/h11H,1-6H2 |
InChI Key |
PKXQFQUMZBJFML-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1(F)F)CCCO |
Origin of Product |
United States |
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